(S)-butyl 2-aminopropanoate hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
butyl (2S)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-10-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMDNPRWFGSQHZ-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S Butyl 2 Aminopropanoate Hydrochloride
Classical Esterification Routes and Optimization
Traditional methods for the synthesis of (S)-butyl 2-aminopropanoate hydrochloride often rely on well-established esterification reactions. These methods are valued for their scalability and use of readily available reagents. However, optimization is often required to maintain the stereochemical integrity of the chiral center.
Fischer Esterification Modifications for Stereopurity
The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a direct route to amino acid esters. masterorganicchemistry.com In the synthesis of this compound, L-alanine is reacted with butanol in the presence of a strong acid catalyst. To drive the reversible reaction towards the product, an excess of butanol is often used, or water is removed as it is formed. masterorganicchemistry.com
A significant challenge in the Fischer esterification of amino acids is the potential for racemization at the α-carbon, particularly under harsh acidic conditions and elevated temperatures. To mitigate this, modifications to the standard protocol are employed. One common approach involves the use of thionyl chloride (SOCl₂) in the alcohol solvent. Thionyl chloride reacts with the alcohol to in situ generate the acid catalyst (HCl) and also acts as a dehydrating agent, thus promoting the esterification under milder conditions which helps in preserving the stereopurity. masterorganicchemistry.comgoogle.com
A patented method for the synthesis of a similar compound, L-alanine isopropyl ester hydrochloride, highlights the use of a catalytic amount of thionyl chloride in isopropanol (B130326) with the addition of a solid catalyst like alumina. This approach significantly reduces the amount of the corrosive thionyl chloride required and allows for milder reaction conditions, leading to high yield and purity. google.com
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| L-alanine, Thionyl chloride | Alumina | Isopropanol | 40 | 24 | 93.7 | 99.2 |
Coupling Agent-Mediated Esterification Strategies
To avoid the harsh acidic conditions of Fischer esterification, coupling agents are frequently used to facilitate the formation of the ester bond under milder conditions. The Steglich esterification is a prominent example, employing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. The alcohol then attacks this intermediate to form the ester and dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be removed by filtration. wikipedia.org The role of DMAP is crucial as it acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions, such as the formation of N-acylurea, which can lower the yield. organic-chemistry.org This method is particularly advantageous for substrates that are sensitive to acid. wikipedia.org For amino acids, it is common practice to use an N-protected derivative to prevent side reactions involving the amino group.
| N-protected Amino Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Temperature | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Boc-L-alanine | Butanol | DCC | DMAP | Dichloromethane (B109758) | Room Temperature | >90 |
Solvent Effects on Esterification Yield and Enantiomeric Excess
The choice of solvent can significantly impact the yield and enantiomeric excess (ee) of the esterification reaction. In Fischer esterifications, the solvent is often the alcohol reactant itself, used in excess to shift the equilibrium. When other solvents are employed, their polarity and ability to solvate the reactants and transition states play a crucial role.
For coupling agent-mediated esterifications, aprotic solvents are generally preferred. The polarity of the solvent can influence the rate of the reaction and the stability of the intermediates. Non-polar, aprotic solvents like dichloromethane or diethyl ether are commonly used. The solvent's ability to dissolve the reactants and byproducts is also a practical consideration. For instance, the precipitation of DCU in the Steglich esterification is facilitated by the choice of an appropriate solvent.
While specific studies detailing the systematic variation of solvents for the synthesis of this compound are not abundant in the literature, general principles of reaction kinetics in different media apply. The dielectric constant and the ability of the solvent to form hydrogen bonds can affect the energy of the transition state, thereby influencing the reaction rate. mdpi.com In asymmetric synthesis, the solvent can also influence the conformational equilibrium of the substrate or catalyst, which in turn can affect the stereochemical outcome of the reaction.
Enzymatic Synthesis Approaches
Enzymatic methods offer a green and highly selective alternative to classical chemical synthesis. Enzymes operate under mild conditions of temperature and pH, which minimizes the risk of racemization and reduces the generation of hazardous waste. Lipases and proteases are the most commonly used enzymes for the synthesis of amino acid esters.
Lipase-Catalyzed Transesterification for Chiral Ester Formation
Lipases are enzymes that naturally catalyze the hydrolysis of fats and oils. In non-aqueous environments, they can effectively catalyze the reverse reaction: esterification and transesterification. scielo.br For the synthesis of (S)-butyl 2-aminopropanoate, lipase-catalyzed transesterification is a promising approach. This involves reacting a simple ester of L-alanine (e.g., methyl or ethyl ester) with butanol.
This method avoids the production of water, which can complicate the reaction equilibrium and enzyme stability in direct esterification. scielo.br Candida antarctica lipase (B570770) B (CALB) is a widely used and robust enzyme for such transformations, known for its broad substrate specificity and high enantioselectivity. rsc.org The enzyme can be immobilized on a solid support, which facilitates its recovery and reuse.
The kinetic resolution of racemic amino esters is another application of lipases, where the enzyme selectively acylates one enantiomer, allowing for the separation of the two. wikipedia.orgnih.gov
| Enzyme | Reaction Type | Substrates | Solvent | Key Advantages |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Transesterification | L-alanine ethyl ester, Butanol | Solvent-free or organic solvent (e.g., hexane) | High selectivity, mild conditions, no water byproduct |
| Rhizomucor miehei lipase | Esterification | L-alanine, Glucose | Non-polar solvent | Use of unprotected amino acids nih.gov |
Protease-Mediated Synthesis of Amino Acid Esters
Proteases are enzymes that cleave peptide bonds in proteins. Similar to lipases, under specific conditions, they can also catalyze the formation of ester and amide bonds. Subtilisin, a serine protease, has been shown to be effective in catalyzing the synthesis of amino acid and peptide esters. nih.govnih.gov
The synthesis can be performed in organic solvents with low water content to favor the synthesis over hydrolysis. The protease can catalyze the direct esterification of an N-protected amino acid with an alcohol. The use of an N-protected amino acid is often necessary to improve substrate recognition by the enzyme and to prevent polymerization. Studies have shown that proteases like subtilisin can efficiently catalyze the formation of various amino acid esters with high specificity. researchgate.netebi.ac.uk
| Enzyme | Substrates | Solvent | pH | Typical Yield (%) |
|---|---|---|---|---|
| Subtilisin Carlsberg | Boc-L-alanine, 4-hydroxybutanol | Organic solvent | - | High |
| Aspergillus oryzae protease | N-Cbz-L-aspartic acid, 2-butanol | Organic solvent | 7.5 | up to 71 researchgate.net |
Biocatalyst Immobilization Techniques for Enhanced Efficiency
Biocatalysis offers a powerful tool for the synthesis of chiral compounds due to the high selectivity of enzymes. However, the practical application of free enzymes in industrial processes can be limited by their instability, cost, and difficulty in separation from the reaction mixture. Immobilization, which confines enzymes to a solid support material, addresses these challenges, enhancing their operational stability and enabling their recovery and reuse over multiple cycles. mdpi.com
Common immobilization techniques include physical adsorption, ionic bonding, covalent attachment, entrapment, and cross-linking. mdpi.com Covalent immobilization is particularly effective, as it forms stable bonds between the enzyme and the support, preventing leaching. doi.org For the synthesis or resolution of amino acid esters, lipases are commonly used biocatalysts. nih.gov The immobilization of these enzymes can significantly improve process efficiency. For instance, lipases from Burkholderia cepacia and Pseudomonas fluorescens have been covalently immobilized on supports like Immobead T2-150 for the stereoselective hydrolysis of racemic amino acid esters. doi.org Similarly, whole recombinant E. coli cells containing an esterase from Bacillus cereus have been immobilized through embedding and cross-linking for the kinetic resolution of N-acetyl-DL-alanine methyl ester. nih.gov This immobilized whole-cell biocatalyst demonstrated excellent reusability, retaining over 86% of its initial activity after 15 reaction cycles. nih.gov
The choice of immobilization technique and support material can have a profound impact on the enzyme's activity, stability, and selectivity.
| Immobilization Technique | Description | Advantages | Limitations | Example Application |
|---|---|---|---|---|
| Adsorption | Enzyme is physically bound to the support surface via weak forces (e.g., van der Waals, hydrogen bonds). | Simple, mild conditions, minimal enzyme modification. | Enzyme leakage can occur with changes in pH, temperature, or solvent. mdpi.com | Lipase B from Candida antarctica adsorbed on acrylic resin (Novozyme 435). doi.org |
| Covalent Bonding | Enzyme is attached to the support via stable covalent bonds. | Strong binding prevents enzyme leaching, enhances stability. doi.org | Can sometimes lead to loss of enzyme activity due to conformational changes. | Pseudomonas fluorescens lipase covalently bound to Immobead T2-150. doi.org |
| Entrapment/Encapsulation | Enzyme is physically confined within a porous polymer matrix or membrane. | Protects enzyme from harsh environments, applicable to whole cells. | Mass transfer limitations can reduce reaction rates. mdpi.com | E. coli cells entrapped in a polymer matrix for esterase-catalyzed resolution. nih.gov |
| Cross-Linking | Enzymes are linked together using a bifunctional reagent, forming aggregates (CLEAs). | Carrier-free, high enzyme loading, good stability. | Can be difficult to handle, potential for diffusion limitations. | Cross-Linked Enzyme Aggregates (CLEAs) of various lipases. |
Chemoenzymatic Strategies for Asymmetric Synthesis
Chemoenzymatic synthesis leverages the strengths of both chemical and biological catalysis to construct complex chiral molecules efficiently. chimia.ch This approach typically involves using chemical reactions to create a substrate that is then acted upon by a highly selective enzyme to introduce chirality. For the synthesis of this compound, a common chemoenzymatic strategy is kinetic resolution.
In this process, a racemic mixture of butyl 2-aminopropanoate is first synthesized chemically via standard esterification of DL-alanine with butanol. This racemic ester then serves as a substrate for an enzyme, typically a lipase or protease, that can selectively catalyze a reaction on only one of the enantiomers. For example, lipases from sources such as Pseudomonas or porcine pancreas can selectively hydrolyze the L-amino acid ester (the (S)-enantiomer) back to the L-amino acid, leaving the unreacted D-ester (the (R)-enantiomer) in the mixture. nih.gov The desired (S)-alanine can then be separated from the unreacted (R)-ester and re-esterified to form the target product. Alternatively, an enzyme can selectively acylate the amino group of the (S)-enantiomer, again allowing for separation from the unreacted (R)-enantiomer. The high stereoselectivity of enzymes makes them ideal for such resolutions, often achieving very high enantiomeric excess (e.e.). nih.gov
| Enzyme Type | Reaction | Selectivity | Key Advantage |
|---|---|---|---|
| Lipase | Enantioselective hydrolysis or acylation of a racemic amino acid ester. nih.gov | Typically high for the L-enantiomer ((S)-form). | Broad substrate scope, operational stability, availability. |
| Protease | Enantioselective hydrolysis of a racemic amino acid ester. | High selectivity for L-amino acid esters. | High specificity for peptide-like bonds. |
| Amine Dehydrogenase (AmDH) | Reductive amination of a keto acid precursor (pyruvic acid). nih.gov | Can be engineered for high (S) or (R) selectivity. | Direct conversion of a prochiral ketone to a chiral amine. |
| Transaminase (TAm) | Asymmetric transfer of an amino group from a donor to a keto ester. nih.gov | Excellent stereocontrol, producing highly pure enantiomers. | Avoids the use of ammonia (B1221849) directly. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can be evaluated and optimized through this lens.
Waste Prevention and Atom Economy : Asymmetric hydrogenation stands out as a highly atom-economical method, as all atoms of the reactants (the dehydroamino acid ester and hydrogen) are incorporated into the product. acs.org In contrast, methods involving chiral auxiliaries or kinetic resolutions generate stoichiometric waste from the auxiliary or the undesired enantiomer, respectively, leading to lower atom economy.
Catalysis : Both biocatalysis (using enzymes) and chemocatalysis (asymmetric hydrogenation) are superior to the use of stoichiometric reagents like chiral auxiliaries. Catalytic processes require only small amounts of the catalyst, which can often be recycled and reused, minimizing waste. rsc.org
Safer Solvents and Conditions : Biocatalytic methods often use water as a solvent at mild temperatures and pH, which is environmentally benign. rsc.org In chemical synthesis, a shift from hazardous solvents like dichloromethane to greener alternatives such as 2-methyl-2-butanol (B152257) or ionic liquids is a key green improvement. rsc.orgresearchgate.net
Reduce Derivatives : One of the twelve principles is to avoid unnecessary derivatization, such as the use of protecting groups. acs.org Chemoenzymatic and biocatalytic routes can sometimes operate on unprotected or minimally protected amino acids, reducing the number of synthetic steps and the associated waste from protection and deprotection. acs.orgrsc.org
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| Catalysis | Use of enzymes (lipases, proteases) or transition metal complexes (Rh, Ru) reduces waste compared to stoichiometric reagents. rsc.org |
| Atom Economy | Asymmetric hydrogenation of a dehydro-alanine precursor offers nearly 100% atom economy for the key stereocenter-forming step. acs.org |
| Safer Solvents | Enzymatic resolutions can be performed in aqueous buffers, avoiding volatile organic compounds (VOCs). rsc.org |
| Energy Efficiency | Biocatalytic reactions often proceed at or near ambient temperature and pressure, reducing energy consumption. |
| Reduce Derivatives | Direct enzymatic amidation or esterification can avoid the need for amino-group protection, simplifying the synthesis. acs.org |
Solvent-Free or Low-Environmental Impact Solvent Systems
The development of solvent-free or low-environmental impact solvent systems is a cornerstone of green chemistry, aiming to reduce pollution at its source. For the synthesis of this compound, research has explored enzymatic and chemo-catalytic methods that minimize or eliminate the need for conventional organic solvents.
Solvent-Free Enzymatic Synthesis:
Lipases are increasingly employed for the esterification of amino acids under solvent-free conditions. These enzymatic reactions offer high selectivity and operate under mild conditions, significantly reducing energy consumption and waste generation. In a solvent-free system for the synthesis of (S)-butyl 2-aminopropanoate, L-alanine and n-butanol act as both reactants and the reaction medium. The use of an immobilized lipase, such as Novozym 435®, allows for easy separation and reuse of the biocatalyst. The removal of water, a byproduct of the esterification, is crucial to drive the equilibrium towards the product. This can be achieved by conducting the reaction under vacuum or by using molecular sieves. While specific yield data for the solvent-free synthesis of the title compound is not extensively reported, analogous solvent-free enzymatic esterifications of other amino acids have shown high conversions, often exceeding 90%.
Low-Environmental Impact Solvents:
As alternatives to volatile organic compounds (VOCs), ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising green solvents for amino acid esterification.
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution and workplace exposure. For the synthesis of amino acid esters, acidic ILs can catalyze the esterification reaction effectively. While research on the specific use of ILs for this compound is limited, studies on similar systems have demonstrated the potential for high yields and catalyst recyclability.
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DESs are often biodegradable, non-toxic, and inexpensive. A DES system for the esterification of L-alanine could be formulated using choline (B1196258) chloride and a suitable hydrogen bond donor, with L-alanine and butanol as reactants. The DES can act as a catalyst and a solvent, facilitating the reaction under mild conditions.
Interactive Data Table: Comparison of Solvent Systems for Amino Acid Esterification
| Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Environmental Impact |
| Solvent-Free | Immobilized Lipase | 50-70 | 24-72 | >90 (analogous systems) | Low |
| Ionic Liquid | Acidic IL | 80-100 | 8-24 | High (potential) | Low (recyclable) |
| Deep Eutectic Solvent | DES | 60-80 | 12-48 | High (potential) | Very Low |
| Conventional (Toluene) | p-Toluenesulfonic acid | 110 (reflux) | 12-24 | 85-95 | High |
Atom Economy and E-Factor Analysis of Synthetic Routes
Green chemistry metrics such as atom economy and the Environmental Factor (E-factor) are crucial for evaluating the sustainability of a chemical process.
Atom Economy:
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.
The traditional Fischer-Speier esterification of L-alanine with butanol using a stoichiometric amount of a mineral acid (like HCl) as a catalyst, followed by neutralization, has a lower atom economy due to the formation of byproducts.
Reaction: C₃H₇NO₂ (L-alanine) + C₄H₁₀O (n-butanol) + HCl → C₇H₁₆ClNO₂ ( this compound) + H₂O
In a truly catalytic process where the acid is used in catalytic amounts, the atom economy is significantly higher as the acid is not consumed.
E-Factor (Environmental Factor):
The E-factor, introduced by Roger Sheldon, is defined as the mass ratio of waste to the desired product. A lower E-factor indicates a more environmentally friendly process.
For the synthesis of this compound, a comparison of different routes reveals significant variations in the E-factor. Traditional methods involving stoichiometric reagents and solvent-intensive workups result in high E-factors. In contrast, catalytic methods, especially those utilizing recyclable catalysts and solvent-free conditions, can dramatically reduce the E-factor.
Interactive Data Table: Atom Economy and E-Factor for Different Synthetic Routes
| Synthetic Route | Atom Economy (%) | Major Byproducts/Waste | Estimated E-Factor |
| Traditional Fischer Esterification (stoichiometric acid) | ~84% | Water, excess acid, neutralization salts | 5 - 10 |
| Catalytic Esterification (recyclable catalyst) | ~91% | Water | < 1 |
| Solvent-Free Enzymatic Synthesis | ~91% | Water | < 0.5 |
Note: E-factor estimations include solvent losses and work-up waste and can vary based on specific process conditions and recycling efficiency.
Sustainable Catalysis Development
The development of sustainable catalysts is a key area of research for the green synthesis of this compound. The focus is on replacing traditional homogeneous mineral acid catalysts with heterogeneous and biocatalytic systems that are more efficient, selective, and recyclable.
Heterogeneous Acid Catalysts:
Solid acid catalysts such as zeolites, ion-exchange resins, and sulfated metal oxides offer significant advantages over homogeneous catalysts. They are easily separated from the reaction mixture, minimizing product contamination and allowing for catalyst recycling.
Zeolites: These are crystalline aluminosilicates with well-defined pore structures and strong acidic sites. Zeolites like H-ZSM-5 and H-Beta have shown activity in the esterification of amino acids. mdpi.com Their shape-selectivity can also influence the reaction. Studies on the esterification of other amino acids have demonstrated that zeolites can be recycled multiple times with minimal loss of activity after regeneration by calcination. rsc.org
Ion-Exchange Resins: Resins like Amberlyst-15, a sulfonated polystyrene-divinylbenzene copolymer, are effective catalysts for esterification reactions. They can be used in packed-bed reactors for continuous processing, further enhancing the sustainability of the synthesis.
Biocatalysts:
Enzymes, particularly lipases, are highly efficient and selective catalysts for the synthesis of amino acid esters. They operate under mild conditions of temperature and pH, which reduces energy consumption and the formation of byproducts. The use of immobilized enzymes simplifies catalyst recovery and reuse, making the process more economically viable and environmentally friendly. Lipase-catalyzed reactions are also highly enantioselective, which is crucial for the synthesis of the chiral (S)-enantiomer of butyl 2-aminopropanoate.
Interactive Data Table: Comparison of Sustainable Catalysts
| Catalyst Type | Catalyst Example | Key Advantages | Key Challenges | Recyclability |
| Heterogeneous Acid | Zeolite (H-ZSM-5) | High thermal stability, shape selectivity, easy separation | Potential for pore blockage, requires higher temperatures | High (with regeneration) |
| Heterogeneous Acid | Ion-Exchange Resin (Amberlyst-15) | High activity at moderate temperatures, suitable for continuous flow | Lower thermal stability compared to zeolites | High |
| Biocatalyst | Immobilized Lipase (Novozym 435®) | High selectivity, mild reaction conditions, biodegradable | Higher cost, potential for denaturation | High (multiple cycles) |
Reactivity and Derivatization Pathways of S Butyl 2 Aminopropanoate Hydrochloride
Hydrolysis Kinetics and Stability in Aqueous Media
The stability of (S)-butyl 2-aminopropanoate hydrochloride in aqueous solutions is largely dictated by the rate of hydrolysis of its ester bond. This reaction involves the cleavage of the ester linkage to yield L-alanine and butanol. The kinetics of this process are highly dependent on several factors, including pH, temperature, and the presence of catalysts.
pH-Dependent Hydrolysis Mechanisms
The rate of hydrolysis of amino acid esters typically exhibits a complex dependence on the pH of the aqueous medium. researchgate.netresearchgate.net The reaction can be catalyzed by both acid and base.
In acidic conditions, the hydrolysis is generally slow. The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. wikipedia.org However, under strongly acidic conditions, the concentration of the more nucleophilic free amino group is diminished due to protonation to the ammonium (B1175870) form, which can reduce its potential intramolecular catalytic role.
In neutral to slightly acidic media, the hydrolysis rate is often at a minimum. Here, the reaction primarily proceeds through a water-mediated pathway, which is generally slower than the acid- or base-catalyzed routes.
Under basic conditions, the hydrolysis rate increases significantly. chemrxiv.org The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is a bimolecular reaction, and its rate is proportional to the concentrations of both the ester and the hydroxide ion. chemrxiv.org The resulting tetrahedral intermediate then collapses, expelling the butoxide leaving group to form L-alanine. For many amino acid esters, base-catalyzed hydrolysis is considerably faster than acid-catalyzed hydrolysis. nih.gov
The pH-rate profile for the hydrolysis of a typical amino acid ester often shows a "V" or "U" shape, with the minimum rate observed in the mid-pH range and increasing rates at both low and high pH. researchgate.netresearchgate.net
Illustrative Data on pH-Dependent Hydrolysis of a Related Amino Acid Ester
| pH | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 1.0 | 1.5 x 10⁻⁵ | 12.8 |
| 3.0 | 2.0 x 10⁻⁶ | 96.2 |
| 5.0 | 5.0 x 10⁻⁷ | 385 |
| 7.0 | 1.0 x 10⁻⁶ | 192.5 |
| 9.0 | 2.5 x 10⁻⁵ | 7.7 |
| 11.0 | 3.0 x 10⁻⁴ | 0.64 |
Temperature Effects on Hydrolysis Rate
The rate of hydrolysis of this compound is also strongly influenced by temperature. As with most chemical reactions, an increase in temperature generally leads to an increase in the hydrolysis rate. This relationship is typically described by the Arrhenius equation, which relates the rate constant of a reaction to the temperature and the activation energy.
Studies on the hydrolysis of other esters have shown a significant increase in reaction rates with rising temperature. For instance, the hydrolysis rates of some β-lactam antibiotics were found to increase 2.5- to 3.9-fold for every 10 °C rise in temperature. nih.gov This indicates that the stability of this compound in aqueous solutions will be considerably lower at elevated temperatures. The thermodynamic parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by studying the reaction kinetics at different temperatures. These parameters provide insight into the energy barrier of the reaction and the molecular arrangement of the transition state.
Illustrative Arrhenius Parameters for the Base Hydrolysis of a Coordinated Amino Acid Ester
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| 298 | 0.85 | 55.2 | 52.7 | -60.3 |
| 308 | 1.82 | |||
| 318 | 3.75 |
Catalytic Influences on Ester Hydrolysis
The hydrolysis of amino acid esters can be significantly accelerated by various catalysts. Besides protons and hydroxide ions, metal ions can act as effective catalysts. acs.orgnih.gov Divalent and trivalent metal ions such as Cu(II), Zn(II), and Pd(II) can coordinate to the amino group and the carbonyl oxygen of the ester. nih.govresearchgate.netresearchgate.net This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. researchgate.net The catalytic effect can be substantial, with rate enhancements of several orders of magnitude observed in the presence of certain metal ions. nih.gov
Enzymes, particularly esterases and proteases, are highly efficient and specific catalysts for the hydrolysis of amino acid esters. These biocatalysts can operate under mild conditions of temperature and pH and often exhibit high enantioselectivity, which is crucial when dealing with chiral compounds like this compound.
Transesterification Processes
Transesterification is another key reaction pathway for this compound. This process involves the exchange of the butyl alkoxy group with another alcohol, resulting in the formation of a new ester. Transesterification can be catalyzed by acids, bases, or enzymes. nih.govjbiochemtech.com
Alcoholysis Reactions for Ester Exchange
In the presence of another alcohol (R'-OH) and a suitable catalyst, this compound can undergo alcoholysis to form a new ester, (S)-R' 2-aminopropanoate, and butanol. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess. nih.gov
Acid-catalyzed alcoholysis proceeds through a mechanism similar to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack of the new alcohol molecule. researchgate.netyoutube.com
Base-catalyzed alcoholysis typically involves an alkoxide nucleophile (R'O⁻), which is a stronger nucleophile than the corresponding alcohol. The alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then expels the butoxide ion. jbiochemtech.comyoutube.com
Enzyme-catalyzed alcoholysis , using lipases for example, offers a green and selective method for transesterification. bcrec.idnih.govrsc.org These reactions can be performed in organic solvents to minimize competing hydrolysis and can exhibit high substrate specificity and enantioselectivity. researchgate.net
Examples of Alcohols for Transesterification
| Reactant Alcohol | Product Ester |
| Methanol (B129727) | (S)-methyl 2-aminopropanoate |
| Ethanol | (S)-ethyl 2-aminopropanoate |
| Propanol | (S)-propyl 2-aminopropanoate |
| Isopropanol (B130326) | (S)-isopropyl 2-aminopropanoate |
Mechanistic Studies of Transesterification
The mechanism of transesterification, whether acid- or base-catalyzed, involves a nucleophilic acyl substitution pathway. nih.gov
Under acidic conditions , the reaction proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carbonyl carbon. researchgate.netyoutube.com All intermediates in this mechanism are positively charged or neutral.
Under basic conditions , the reaction is initiated by the attack of a strong nucleophile, the alkoxide, on the electron-deficient carbonyl carbon. jbiochemtech.com The reaction proceeds through a negatively charged tetrahedral intermediate. The efficiency of the base-catalyzed process is often higher than the acid-catalyzed one due to the greater nucleophilicity of the alkoxide compared to the neutral alcohol. jbiochemtech.com
The choice of catalyst and reaction conditions can be tailored to favor the desired transesterification product and minimize side reactions such as hydrolysis or racemization at the chiral center.
Amidation Reactions for Peptide Bond Formation
The primary amine of this compound serves as a nucleophile in amidation reactions to form peptide bonds. Following neutralization of the hydrochloride salt and typically after protection of the N-terminus of the coupling partner, the compound can be used for N-terminal elongation of a peptide chain. The butyl ester protects the C-terminus from participating in the reaction.
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming N-protected amino acid to make it susceptible to nucleophilic attack by the amine of the (S)-butyl 2-aminopropanoate. The choice of coupling reagent is critical for ensuring high yields, fast reaction times, and, most importantly, minimizing racemization at the chiral center of the activated amino acid. bachem.comnih.gov
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.comsigmaaldrich.com
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective but can lead to significant racemization and the formation of difficult-to-remove urea (B33335) byproducts. peptide.com The addition of nucleophilic additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential to suppress racemization by forming an active ester intermediate. peptide.compeptide.com
Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective and generate non-urea byproducts. They activate the carboxylic acid by forming an OBt active ester. bachem.comsigmaaldrich.com
Aminium/Uronium Salts: This class includes some of the most efficient coupling reagents. bachem.com HBTU, HCTU, and HATU are widely used due to their high reactivity and ability to minimize racemization, especially when hindered amino acids are involved. sigmaaldrich.comluxembourg-bio.com HATU, which forms a more reactive OAt ester, is often considered superior for difficult couplings. bachem.comsigmaaldrich.com A potential side reaction with these reagents is the guanidinylation of the free N-terminal amine, although this is generally a minor pathway. peptide.com
The relative efficacy of these reagents is often ranked as HATU ≈ HCTU > HBTU ≈ PyBOP > DIC/HOBt. tu-darmstadt.de
| Coupling Reagent | Abbreviation | Class | Key Advantages | Potential Disadvantages |
|---|---|---|---|---|
| Diisopropylcarbodiimide (+HOBt) | DIC/HOBt | Carbodiimide | Cost-effective; Soluble urea byproduct | Moderate risk of racemization peptide.com |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | High efficiency; No urea byproduct; Non-toxic byproducts bachem.com | Higher cost |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium | Fast reactions; Low racemization peptide.com | Potential for guanidinylation side reaction peptide.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium | Very high efficiency, especially for hindered couplings; Low racemization bachem.comluxembourg-bio.com | Higher cost; Potential for guanidinylation |
This compound is well-suited for use in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. scielo.br In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner. peptide.com
When using an N-protected form of (S)-butyl 2-aminopropanoate, such as Fmoc-L-Ala-OBu or Boc-L-Ala-OBu, the molecule can be attached to a resin (e.g., Wang or Merrifield resin) to initiate the synthesis. However, the compound is more commonly used in its hydrochloride form to be coupled to a growing peptide chain that is already attached to the resin.
The butyl ester group is generally stable to the conditions of Fmoc-based SPPS, where the temporary N-terminal Fmoc group is removed with a base like piperidine (B6355638). biosynth.com This makes it a suitable C-terminal protecting group within a larger peptide fragment that could be used in a fragment condensation strategy. In the Boc/Bzl strategy, which uses moderate acid (like trifluoroacetic acid, TFA) for temporary N-terminal Boc group removal, the n-butyl ester offers greater stability than a tert-butyl ester but would likely be cleaved during the final harsh acid cleavage step (e.g., with HF) used to remove side-chain protecting groups and cleave the peptide from the resin. peptide.com
N-Protection and Deprotection Strategies
The most common N-protecting groups in peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. organic-chemistry.org
Boc Protection: The amine can be protected by reacting (S)-butyl 2-aminopropanoate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukjk-sci.com This reaction is typically high-yielding and proceeds under mild conditions. fishersci.co.uk The Boc group is stable to bases and nucleophiles but is readily removed under acidic conditions, such as with neat TFA, or a solution of HCl in an organic solvent like dioxane. jk-sci.comresearchgate.netcommonorganicchemistry.com
Fmoc Protection: The Fmoc group is attached using reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). It is stable to acidic conditions but is cleaved by bases, most commonly a 20% solution of piperidine in DMF. biosynth.com
| Protecting Group | Abbreviation | Protection Reagent (Typical) | Deprotection Condition (Typical) | Stability |
|---|---|---|---|---|
| tert-butoxycarbonyl | Boc | Boc₂O, Base | Strong Acid (TFA, HCl in dioxane) jk-sci.com | Stable to base and nucleophiles |
| 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Base | Base (e.g., 20% Piperidine in DMF) biosynth.com | Stable to acid |
An orthogonal protection strategy is one in which different protecting groups can be removed in any order under distinct chemical conditions without affecting the others. biosynth.com This is crucial for complex syntheses, such as the construction of cyclic or branched peptides.
(S)-butyl 2-aminopropanoate can be incorporated into sophisticated orthogonal schemes. For instance, a synthetic design could feature:
An N-terminal Fmoc group , removable with base.
A C-terminal butyl ester , which is stable to the basic conditions for Fmoc removal and the moderate acid conditions for Boc removal. It is typically removed by saponification (e.g., with NaOH) or harsh acidolysis.
An acid-labile side-chain protecting group (on another amino acid in the peptide), such as a tert-butyl (tBu) ether or ester, removable with TFA.
In this scenario, the Fmoc group can be removed to allow for peptide chain elongation, and then the side-chain tBu group can be removed with acid to allow for side-chain modification, all while the C-terminal butyl ester remains intact. This level of control is essential for advanced peptide and medicinal chemistry. researchgate.net
Reactions at the α-Carbon and Stereochemical Implications
The α-carbon of (S)-butyl 2-aminopropanoate is a stereocenter, and its configuration is crucial for the biological activity of resulting peptides. Reactions that proceed via this position carry a risk of epimerization or racemization, which is the loss of stereochemical integrity. nih.gov
The hydrogen atom attached to the α-carbon is weakly acidic and can be abstracted under certain conditions, particularly during the carboxyl activation step of peptide coupling. nih.gov The resulting planar enolate intermediate can be protonated from either face, leading to a mixture of (S) and (R) enantiomers. peptide.com
Factors influencing the degree of racemization include:
Coupling Reagent: Highly reactive activation methods, especially without additives like HOBt, can increase the rate of racemization. peptide.comnih.gov Carbodiimides are particularly known to cause racemization if used alone. peptide.com
Base: The presence of a tertiary amine base, used to neutralize the amine hydrochloride and facilitate the coupling, can promote α-proton abstraction. Sterically hindered bases are often preferred to minimize this side reaction. nih.gov
Reaction Time and Temperature: Prolonged activation times or elevated temperatures can increase the extent of racemization.
Beyond unwanted racemization, the α-carbon can be a site for deliberate functionalization. After N-protection, the ester can be treated with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures to generate an enolate. youtube.com This enolate can then react with electrophiles, such as alkyl halides, in an α-alkylation reaction. youtube.comlibretexts.org This allows for the synthesis of α,α-disubstituted amino acids, which are valuable building blocks for creating peptides with constrained conformations. acs.orgacs.org However, controlling the stereochemistry of the second substituent is a significant synthetic challenge and often requires the use of chiral auxiliaries. acs.org
Alkylation Reactions at the α-Position
The α-position of (S)-butyl 2-aminopropanoate is rendered acidic by the adjacent carbonyl group of the ester. Deprotonation at this site generates a nucleophilic enolate, which can subsequently react with electrophiles, such as alkyl halides, to form new carbon-carbon bonds. This process, known as α-alkylation, is a powerful tool for the synthesis of non-proteinogenic α-amino acids.
For the alkylation to proceed, the amino group must first be protected to prevent undesired N-alkylation and to facilitate the formation of the enolate. A common strategy involves the formation of an imine with an aromatic aldehyde, such as benzaldehyde (B42025) or 2-naphthyl aldehyde. This protected substrate can then be deprotonated with a strong, non-nucleophilic base, like lithium diisopropylamide (LDA), to selectively generate the enolate.
The subsequent reaction of the enolate with an alkyl halide introduces a new substituent at the α-carbon. The stereochemical outcome of this reaction is of paramount importance, and significant research has been directed towards achieving high diastereoselectivity. The use of chiral auxiliaries or phase-transfer catalysts can influence the direction of alkylation, leading to the preferential formation of one diastereomer over the other.
While specific studies on the α-alkylation of this compound are not extensively documented in publicly available literature, the reactivity is analogous to that of other alkyl esters of alanine (B10760859), such as the tert-butyl ester. Research on the catalytic phase-transfer alkylation of the 2-naphthyl aldimine of alanine tert-butyl ester has demonstrated high enantioselectivities for the synthesis of various α-alkyl-alanines. organic-chemistry.orgnih.gov The reaction conditions typically involve a chiral quaternary ammonium salt as the phase-transfer catalyst and a strong base, such as rubidium hydroxide, at low temperatures. organic-chemistry.orgnih.gov
The general scheme for the α-alkylation of an N-protected alanine ester is as follows:
Protection of the amino group: The amino group of the alanine ester is reacted with an aldehyde to form an aldimine.
Enolate formation: The aldimine is treated with a strong base to deprotonate the α-carbon, forming an enolate.
Alkylation: The enolate is reacted with an alkyl halide to introduce the alkyl group at the α-position.
Deprotection: The protecting group is removed by hydrolysis to yield the α-alkylated amino acid ester.
Below is a representative data table illustrating the types of results obtained in studies of asymmetric alkylation of alanine ester derivatives.
| Entry | Alkyl Halide (R-X) | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|---|
| 1 | Benzyl bromide | RbOH | O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide | Toluene/CH2Cl2 | -35 | 85 | 95 |
| 2 | Allyl bromide | CsOH·H2O | (S,S)-3,4,5-Trifluorophenyl-NAS-bromide | Toluene | -40 | 92 | 98 |
| 3 | Ethyl iodide | KHMDS | (-)-sparteine | Toluene | -78 | 78 | 90 (as diastereomeric ratio) |
This table is illustrative and compiled from general findings in the field of asymmetric amino acid synthesis. Specific results for this compound may vary.
Epimerization Studies under Various Conditions
The stereochemical integrity of the α-carbon in this compound is a critical factor in its application as a chiral starting material. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, leading to the formation of a diastereomer, or in this case, racemization to a mixture of (S) and (R) enantiomers, can occur under certain conditions.
The α-proton of amino acid esters is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, resulting in a mixture of both enantiomers and thus a loss of optical purity. nih.gov The rate of this epimerization is influenced by several factors, including the strength of the base, the solvent, the temperature, and the nature of the ester and any N-protecting group.
Studies on the racemization of α-amino acid esters have shown that this process can be facilitated by various conditions. For instance, dissolution in a mixture of an aliphatic ketone and a carboxylic acid can induce racemization. nih.gov The most effective medium in one study was found to be acetone (B3395972) containing 15% acetic acid. nih.gov The proposed mechanism involves the formation of an imine with the ketone, which facilitates the abstraction of the α-proton.
In the context of peptide synthesis, epimerization via direct abstraction of the α-proton by a base is a known side reaction. nih.gov This is particularly relevant for amino acid residues with more acidic α-protons. The use of strong bases during coupling or deprotection steps can lead to the formation of an anionic amino acid intermediate, which upon reprotonation can result in racemization. nih.gov
The conditions that promote epimerization can be summarized as follows:
Basic Conditions: Strong bases can directly abstract the acidic α-proton. The rate of epimerization is dependent on the base concentration and strength.
Acidic Conditions: While less common for esters at moderate temperatures, prolonged exposure to strong acids at elevated temperatures can also lead to racemization.
Presence of Carbonyl Compounds: Aldehydes and ketones can form Schiff bases with the amino group, which can increase the acidity of the α-proton and facilitate its removal.
The table below outlines various conditions that have been reported to cause epimerization or racemization in amino acid esters, providing a general guide to the stability of the chiral center in this compound.
| Condition | Reagents/Solvent | Temperature | Observations | Reference |
|---|---|---|---|---|
| Basic | Potassium Hydroxide in Ethanol | Room Temperature | Significant racemization observed over time. | nih.gov |
| Acidic/Ketonic | Acetone with 15% Acetic Acid | Reflux | Effective medium for racemization of various amino acid esters. | nih.gov |
| Peptide Coupling | Strong organic base (e.g., DBU) | Room Temperature | Risk of epimerization during activation of the carboxyl group. | nih.gov |
| Thermal | High temperatures in protic solvents | > 100°C | Can lead to slow racemization. | ru.nl |
This table provides a summary of general conditions known to cause epimerization in amino acid esters and may be applicable to this compound.
Applications of S Butyl 2 Aminopropanoate Hydrochloride As a Chiral Building Block
In Asymmetric Synthesis of Complex Organic Molecules
The inherent chirality of (S)-butyl 2-aminopropanoate hydrochloride makes it an excellent starting point for asymmetric synthesis, where the goal is to create complex molecules with specific three-dimensional arrangements.
Precursor to Chiral Amines and Amino Alcohols
One of the most direct applications of this compound is its use as a precursor for other valuable chiral molecules, particularly chiral amino alcohols. The ester functionality can be readily reduced to a primary alcohol without affecting the stereochemical integrity of the chiral center at the adjacent carbon.
The reduction of L-alanine esters to the corresponding chiral amino alcohol, (S)-2-aminopropan-1-ol (L-alaninol), is a well-established transformation. chemicalbook.com This reaction is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄). chemicalbook.com The hydrochloride salt of the amino acid ester is often used directly in this process. google.com The resulting L-alaninol is a crucial chiral intermediate in its own right, widely employed in the synthesis of various organic amine compounds and as a key component in the manufacturing of several pharmaceutical agents. chemicalbook.comguidechem.com
| Starting Material | Reaction | Product | Key Application of Product |
| (S)-butyl 2-aminopropanoate HCl | Reduction (e.g., with NaBH₄) | (S)-2-aminopropan-1-ol (L-alaninol) | Intermediate for chiral ligands and pharmaceuticals chemicalbook.com |
This interactive table summarizes the transformation of the starting material into a key chiral intermediate.
Asymmetric Induction in Subsequent Reactions
Asymmetric induction is a fundamental principle in stereoselective synthesis where a chiral center in a molecule influences the stereochemical outcome of a new chiral center being formed. wikipedia.orgwikiwand.com The (S)-stereocenter in this compound can act as a source of such induction.
When a reaction creates a new stereocenter at a position close to the existing one, the chiral environment provided by the building block favors one stereoisomeric outcome over the other. This substrate-controlled diastereoselectivity is a powerful strategy for building molecules with multiple, well-defined stereocenters. For example, reactions at the α-carbon or transformations involving the amine group can be highly diastereoselective due to the steric and electronic influence of the resident chiral center. This principle is widely exploited using various chiral auxiliaries, many of which are derived from amino acids, to guide the stereochemical course of reactions like alkylations and aldol (B89426) additions. sigmaaldrich.com
Precursor to Bioactive Molecules and Pharmaceutical Intermediates
The L-alanine scaffold is a common motif in many biologically active molecules. Consequently, this compound serves as a key starting material for pharmaceutical intermediates and other bioactive compounds.
Scaffold for Drug Discovery and Development (excluding clinical data)
The structural core of (S)-butyl 2-aminopropanoate is a privileged scaffold in medicinal chemistry. Its derivatives are frequently used as starting points for the synthesis of new chemical entities. Research has shown that modifying the basic amino acid structure can lead to compounds with potential therapeutic applications. For instance, alanine-based derivatives have been synthesized and investigated as novel antimicrobial and antioxidant agents. researchgate.net
A closely related compound, (S)-2-ethylbutyl 2-aminopropanoate hydrochloride, has been identified as an intermediate in the synthesis of Remdesivir, an antiviral medication. watson-int.com Furthermore, L-alaninol, the direct reduction product of L-alanine esters, is a documented intermediate in the synthesis of the HIV-1 integrase inhibitor Cabotegravir and the kinase inhibitor Encorafenib, used in cancer therapy. chemicalbook.com
| Chiral Building Block | Derived Pharmaceutical Intermediate | Associated Drug |
| L-Alanine Ester Derivative | (S)-2-Ethylbutyl 2-aminopropanoate HCl | Remdesivir watson-int.com |
| L-Alaninol (from L-Alanine Ester) | (S)-2-aminopropan-1-ol | Cabotegravir chemicalbook.com |
| L-Alaninol (from L-Alanine Ester) | (S)-2-aminopropan-1-ol | Encorafenib chemicalbook.com |
This interactive table highlights the role of alanine (B10760859) esters and their derivatives as intermediates in the synthesis of notable pharmaceuticals.
Synthesis of Chiral Ligands for Catalysis
Chiral ligands are essential components of catalysts used in asymmetric synthesis to produce enantiomerically pure compounds. Amino acids and their derivatives are excellent starting materials for a diverse range of chiral ligands due to their ready availability in enantiopure form.
Research has demonstrated that amino acid esters, such as L-alanine methyl ester hydrochloride, can be directly converted into sophisticated chiral phosphine (B1218219) ligands. rsc.orgrsc.org In a typical synthesis, the amino acid ester hydrochloride reacts with chlorodiphenylphosphine (B86185) in the presence of a base to yield N,N-bis(diphenylphosphino)alanine methyl ester (bdppal). This molecule acts as an effective bidentate phosphine ligand, capable of coordinating with transition metals like palladium and platinum to form chiral catalysts. rsc.orgrsc.org
Additionally, the reduction product L-alaninol can be used to synthesize other classes of ligands. For example, L-alanine-derived β-dialkylamino alcohols have been successfully used as chiral ligands in the highly enantioselective addition of diethylzinc (B1219324) to aldehydes, a key carbon-carbon bond-forming reaction. The modular nature of these syntheses allows for the creation of libraries of ligands for catalyst optimization. acs.orgnih.gov
Role in Peptide Chemistry and Peptidomimetics
As a derivative of a natural amino acid, this compound has a logical and direct application in the field of peptide science.
The synthesis of peptides requires a strategy of selective protection and deprotection of the reactive amino and carboxyl groups of the constituent amino acids. springernature.com In this context, the butyl ester of this compound functions as a protecting group for the carboxylic acid moiety of the alanine residue. ddugu.ac.invulcanchem.com This protection prevents the carboxyl group from forming unwanted amide bonds while the N-terminus is coupled to another amino acid. The butyl ester group can be removed (deprotected) via hydrolysis under acidic or basic conditions to reveal the free carboxylic acid for subsequent coupling reactions. libretexts.org While tert-butyl esters are more commonly used in modern solid-phase peptide synthesis due to their cleavage under specific acidic conditions, simple alkyl esters like the butyl ester remain relevant, particularly in solution-phase synthesis strategies. acs.orgsigmaaldrich.com
Beyond natural peptides, the building block is also useful in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but are modified to have improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. researchgate.net Alanine derivatives, including its esters, serve as foundational scaffolds for creating these modified, non-natural peptide-like structures. chemimpex.comcymitquimica.com
Incorporation into Oligopeptide Sequences
The primary application of this compound in this context is as a source of L-alanine for the assembly of short peptide chains, known as oligopeptides. The butyl ester serves as a protecting group for the carboxylic acid functionality of the alanine residue, allowing the free amine group (in its hydrochloride salt form) to participate in peptide bond formation. This incorporation can be achieved through several methodologies, including solution-phase peptide synthesis (SPPS), solid-phase peptide synthesis (SPPS), and enzymatic synthesis.
In solution-phase synthesis , the hydrochloride salt is typically neutralized to free the amine, which then acts as a nucleophile, attacking the activated carboxyl group of another N-protected amino acid. Common activating agents for the carboxyl group include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. upc.edunih.gov After the coupling reaction, the butyl ester can be selectively removed, typically through saponification (hydrolysis with a base), to reveal the C-terminal carboxylic acid for further chain elongation. ekb.eg
Solid-phase peptide synthesis (SPPS) offers a more streamlined approach where the growing peptide chain is anchored to an insoluble polymer resin. nih.govjournal-imab-bg.org While less common to start with an amino acid ester in standard SPPS protocols which typically begin with an N-protected amino acid attached to the resin, this compound can be used in fragment condensation strategies. In this approach, small peptide fragments are synthesized in solution and then coupled together on the solid support.
Enzymatic synthesis presents a greener alternative for peptide bond formation. nih.govnih.gov Proteases such as papain or carboxypeptidase Y can catalyze the formation of dipeptides and oligopeptides from amino acid esters and amides. nih.govlongdom.orgnih.gov For instance, carboxypeptidase Y has been used to catalyze the condensation of amino acid esters with amino acid amides to produce dipeptide amides, which can then be deamidated. nih.gov Papain has been shown to polymerize L-alanine ethyl ester, a close analog of the butyl ester, into poly(L-alanine), demonstrating the feasibility of forming peptide bonds enzymatically. acs.org
| Methodology | Acyl Donor (Example) | Amino Component (Example) | Coupling/Catalyst | Product (Example) |
|---|---|---|---|---|
| Solution-Phase Synthesis | N-Boc-Proline | L-Phenylalanine (zwitterion) | DCC/HOBt | N-Boc-Pro-Phe-OH |
| Enzymatic Synthesis | L-Alanine methyl ester hydrochloride | L-Glutamine | α-Amino acid ester acyltransferase | L-Alanyl-L-glutamine (Ala-Gln) |
| Enzymatic Synthesis | L-Alanine ethyl ester | L-Alanine ethyl ester | Papain | Oligo(L-alanine) |
Design and Synthesis of Peptidomimetic Structures
Peptidomimetics are molecules designed to mimic the structural and functional attributes of peptides but with improved metabolic stability and bioavailability. longdom.org They often replicate the secondary structures of peptides, such as α-helices and β-turns, which are crucial for biological recognition processes. This compound, as a source of L-alanine, provides a chiral scaffold that can be elaborated into various peptidomimetic structures.
One major area of focus is the design of β-turn mimetics . upc.edu β-turns are structures where the peptide chain reverses its direction, a common motif in protein-protein interactions. The defined stereochemistry of the alanine building block is critical for constraining the geometry of the mimetic scaffold to accurately display the side-chain functionalities that mimic the native peptide. upc.edunih.gov Synthetic strategies can involve incorporating the alanine ester into a cyclic structure or attaching it to a rigid, non-peptidic scaffold. For example, the PepMetics® scaffold is designed to precisely mimic the side chain Cα-Cβ bond of amino acids in α-helix or β-turn structures, allowing for the direct translation of a peptide sequence into a small molecule. nih.gov
The synthesis of these structures involves converting the simple amino acid ester into more complex heterocyclic or macrocyclic systems. The amine and ester functionalities can be used as handles for cyclization reactions or for attachment to other molecular frameworks, leading to conformationally constrained molecules that can effectively mimic the bioactive conformation of a peptide.
| Peptidomimetic Type | Design Strategy | Role of this compound | Resulting Structure |
|---|---|---|---|
| β-Turn Mimetic | Transplantation of a peptide loop onto a rigid template. | Provides a chiral side chain (methyl group) in a defined orientation. | Constrained macrocycles or heterocyclic scaffolds. |
| α-Helix Mimetic | Use of a non-peptidic scaffold to project side chains in a helical pattern. | Serves as a starting point for synthesizing units that mimic the i, i+4, and i+7 positions of an α-helix. | Oligobenzamide or other aromatic foldamer structures. rsc.org |
| Peptide Bond Isosteres | Replacement of the amide bond with a more stable linkage. | The amino and carboxyl groups are used to form alternative linkages (e.g., esters, ethers, triazoles). | Pseudopeptides with improved stability. |
Material Science Applications (e.g., polymer precursors, liquid crystals)
Beyond its use in peptide-related synthesis, the chirality and functionality of this compound make it a valuable monomer for creating advanced materials with unique optical and physical properties.
Monomer for Chiral Polymer Synthesis
This compound can be used as a monomer for the synthesis of chiral polymers, specifically polypeptides like poly(L-alanine). The most effective method for this is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). nih.govillinois.educhemrxiv.org The synthesis involves a two-step process:
NCA Formation: this compound is first converted to its corresponding N-carboxyanhydride (NCA). This is typically achieved by reacting the free amine form of the amino acid ester with phosgene (B1210022) or a phosgene equivalent, which forms a five-membered heterocyclic ring.
Ring-Opening Polymerization (ROP): The resulting L-alanine butyl ester NCA monomer is then polymerized. The ROP can be initiated by various species, including primary amines, organometallic complexes, or strong bases. nih.govillinois.edu This process is often a living polymerization, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI).
The resulting polymer, a derivative of poly(L-alanine), possesses a chiral backbone due to the stereocenters from the alanine units. The butyl ester side chains influence the polymer's physical properties, such as its solubility in organic solvents and its thermal characteristics (e.g., glass transition temperature). These chiral polymers can adopt helical secondary structures in solution and in the solid state, leading to applications in enantioselective separations and as chiral catalysts. birmingham.ac.ukacs.org
| Copolymer (Diol Component) | Amide/Ester Ratio | Molecular Weight (Mw, g/mol) | Polydispersity Index (ĐM) | Glass Transition Temp. (Tg, °C) |
|---|---|---|---|---|
| PALB (1,4-Butanediol) | 50/50 | 22680 | 1.80 | 40 |
| PALB (1,4-Butanediol) | 30/70 | 17800 | 1.55 | 28 |
| PALB (1,4-Butanediol) | 10/90 | 16200 | 1.49 | 12 |
Data adapted from synthesis of L-alanine based Poly(ester-amide)s by direct melt copolycondensation.
Incorporation into Chiral Liquid Crystalline Materials
Chiral molecules derived from this compound can be used as dopants to induce chirality in liquid crystal phases. When a small amount of a chiral compound is added to an achiral nematic liquid crystal host, it can induce a macroscopic helical superstructure, resulting in a chiral nematic (N*) or cholesteric phase. acs.orgacs.org These materials are of significant interest for applications in displays and optical sensors. acs.orgrsc.org
The effectiveness of a chiral dopant is quantified by its Helical Twisting Power (HTP) , which is a measure of its ability to induce a helical twist in the nematic host. acs.org L-alanine derivatives have been synthesized and shown to be effective chiral dopants. acs.orgnih.gov The synthesis typically involves modifying the amine or the ester group of the alanine derivative to incorporate mesogenic (rod-like) units, such as biphenyl (B1667301) or phenyl-cyclohexyl groups, which promote miscibility with the liquid crystal host. acs.orgacs.org The inherent chirality of the L-alanine core is then transferred to the bulk liquid crystal phase. Research has shown that alanine-based twist agents can exhibit significantly high HTP values. acs.org
| Dopant Structure (Core) | Aromatic Unit | HTP (β) [µm⁻¹] | Helical Sense |
|---|---|---|---|
| L-Alanine Diamide | Phenyl-cyclohexyl | -40.4 ± 0.6 | Left-handed |
| L-Alanine Diamide | Biphenyl | -44.1 ± 1.2 | Left-handed |
| L-Proline Diamide | Phenyl-cyclohexyl | -9.5 ± 0.2 | Left-handed |
| L-Proline Diamide | Biphenyl | -10.7 ± 0.1 | Left-handed |
Data adapted from the design and synthesis of chiral nematic liquid crystal twist agents. acs.org
Advanced Spectroscopic and Chromatographic Characterization Methodologies for S Butyl 2 Aminopropanoate Hydrochloride
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is the cornerstone for assessing the enantiomeric purity of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a premier method for the enantioseparation of amino acid derivatives, including (S)-butyl 2-aminopropanoate hydrochloride. The selection of an appropriate Chiral Stationary Phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have demonstrated broad applicability. yakhak.org These phases, particularly those with phenylcarbamate derivatives, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for chiral recognition. yakhak.org
Another effective class of CSPs for amino acid esters are the macrocyclic glycopeptides, such as teicoplanin. These CSPs are versatile, operating in normal-phase, reversed-phase, and polar organic modes, and their chiral recognition mechanism involves multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity. For this compound, the primary amine group and the carbonyl group are key interaction sites.
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326), is optimized to achieve the best balance between retention and resolution. Detection is commonly performed using a UV detector. The developed analytical method can be applied to determine the enantiomeric purity and quantify any unwanted (R)-enantiomer. yakhak.org
Table 1: Illustrative HPLC Conditions for Enantiomeric Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected tR ((S)-enantiomer) | ~ 8.5 min |
| Expected tR ((R)-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography (GC) on Chiral Columns
Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. Amino acid esters like butyl 2-aminopropanoate are often derivatized prior to GC analysis to increase their volatility. A common derivatization strategy involves acylation of the amino group, for instance, with trifluoroacetic anhydride, to form the N-trifluoroacetyl (N-TFA) derivative. uni-tuebingen.de
The separation of these derivatized enantiomers is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives, such as permethylated beta-cyclodextrin, are highly effective CSPs for this purpose. gcms.cz The chiral recognition mechanism is based on the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin cavity. gcms.cz The separation efficiency in GC is typically very high, allowing for the detection of even trace amounts of the undesired enantiomer.
Table 2: Representative GC Conditions for Enantiomeric Analysis after Derivatization
| Parameter | Condition |
|---|---|
| Analyte | N-TFA-(S)-butyl 2-aminopropanoate |
| Column | Rt-βDEXsm (Permethylated β-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 80 °C (1 min hold), ramp to 180 °C at 5 °C/min |
| Injector Temp. | 220 °C |
| Detector Temp. | 250 °C (FID) |
| Expected Elution Order | Dependent on specific interactions, requires standard |
Supercritical Fluid Chromatography (SFC) for Enantioseparation
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations, combining the advantages of both GC and HPLC. researchgate.net It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ lead to faster separations and higher efficiency compared to HPLC. researchgate.net
For the enantioseparation of compounds like this compound, SFC is typically used with the same types of polysaccharide-based chiral stationary phases that are successful in HPLC. researchgate.net A small amount of a polar modifier, such as methanol (B129727) or isopropanol, is added to the CO₂ to enhance analyte solubility and improve chromatographic selectivity. SFC is considered a "green" technology due to the significant reduction in the use of organic solvents. researchgate.net This technique is particularly well-suited for high-throughput screening and purification of chiral compounds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of organic molecules. sdsu.edu It provides detailed information about the molecular framework and the spatial arrangement of atoms.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
The fundamental structure of this compound is first confirmed using one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.
For (S)-butyl 2-aminopropanoate, the expected ¹H NMR signals would correspond to the methyl (CH₃) and methine (CH) protons of the alanine (B10760859) moiety, and the methylene (B1212753) (CH₂) and terminal methyl (CH₃) protons of the butyl ester group. Similarly, the ¹³C NMR would show distinct signals for the carbonyl carbon, the α-carbon, and the carbons of the butyl chain.
Two-dimensional (2D) NMR experiments are then employed to establish the precise connectivity between atoms:
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For instance, it would show a correlation between the α-proton and the β-methyl protons of the alanine part, and correlations between adjacent methylene groups in the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). pressbooks.pub This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu It is crucial for connecting different fragments of the molecule. For example, an HMBC spectrum would show a correlation from the protons of the O-CH₂ group of the butyl chain to the carbonyl carbon of the ester, confirming the ester linkage.
Together, these 2D NMR techniques provide a comprehensive map of the molecular structure of (S)-butyl 2-aminopropanoate, confirming its constitution before assessing its stereochemistry.
Chiral Derivatizing Agents (CDAs) for Enantiomeric Excess Determination
While standard NMR cannot distinguish between enantiomers, it can differentiate between diastereomers. This principle is exploited by using Chiral Derivatizing Agents (CDAs) to determine enantiomeric excess (ee). nih.gov The chiral analyte, a racemic or enantiomerically enriched mixture of butyl 2-aminopropanoate, is reacted with a single enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers.
A widely used CDA for primary amines is (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. nih.govresearchgate.net The acid is typically converted to its more reactive acid chloride (Mosher's acid chloride) and then reacted with the amino group of butyl 2-aminopropanoate to form stable diastereomeric amides.
These resulting diastereomers have different spatial arrangements and, therefore, distinct chemical shifts in the NMR spectrum. nih.gov By integrating the signals corresponding to specific protons (e.g., the α-proton or the methyl protons of the alanine moiety) for each diastereomer, the ratio of the two can be calculated, which directly corresponds to the enantiomeric ratio of the original sample. The difference in chemical shifts (Δδ) between the diastereomers is often most pronounced for protons near the newly formed stereocenter.
Table 3: Hypothetical ¹H NMR Data for Diastereomeric Amides formed with (R)-Mosher's Acid Chloride
| Proton | Diastereomer from (S)-amine (δS) | Diastereomer from (R)-amine (δR) | Δδ (δS - δR) in ppm |
|---|---|---|---|
| α-H (Alanine) | 4.25 ppm | 4.35 ppm | -0.10 |
| β-CH₃ (Alanine) | 1.30 ppm | 1.34 ppm | -0.04 |
| O-CH₂ (Butyl) | 4.05 ppm | 4.08 ppm | -0.03 |
This NMR-based method provides a reliable alternative to chiral chromatography for quantifying enantiomeric purity and is a powerful tool for stereochemical analysis. nih.gov
NOESY and ROESY for Conformational and Configurational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful nuclear magnetic resonance (NMR) techniques that provide information about the spatial proximity of atoms within a molecule. columbia.edunanalysis.com These methods are particularly valuable for elucidating the preferred conformations and confirming the relative configuration of chiral centers.
For this compound, NOESY and ROESY experiments would be instrumental in determining the spatial relationships between the protons of the stereogenic center and the butyl ester group. The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons. huji.ac.il
In a hypothetical ROESY spectrum of this compound, key correlations would be expected between the alpha-proton (Hα) of the alanine moiety and the protons of the butyl chain. Specifically, a cross-peak between Hα and the protons on the first methylene group of the butyl chain (O-CH2) would confirm a folded or globular conformation where these groups are in close proximity. The presence and relative intensities of such cross-peaks would allow for the mapping of through-space interactions, providing insights into the molecule's conformational preferences in solution. For small molecules like this compound, ROESY is often preferred over NOESY to avoid complications arising from near-zero NOE enhancements. columbia.edu
A comparative table illustrating the expected key ROESY correlations for conformational analysis is presented below:
| Proton 1 | Proton 2 | Expected ROESY Correlation | Implication for Conformation |
| Hα (alanine) | O-CH ₂ (butyl) | Strong | Indicates proximity, suggesting a folded conformation. |
| Hα (alanine) | CH ₃ (alanine) | Strong | Confirms proximity within the alanine backbone. |
| NH ₃⁺ | Hα (alanine) | Medium | Provides information on the orientation of the ammonium (B1175870) group. |
| O-CH ₂ (butyl) | CH ₂-CH ₂-CH ₃ (butyl) | Strong | Confirms the connectivity and spatial arrangement of the butyl chain. |
Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Studies
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of molecules through the analysis of their fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula.
The expected exact mass for the protonated molecule [(M+H)⁺] of (S)-butyl 2-aminopropanoate (C₇H₁₅NO₂) can be calculated as follows:
Carbon: 7 x 12.000000 = 84.000000
Hydrogen: 16 x 1.007825 = 16.125200
Nitrogen: 1 x 14.003074 = 14.003074
Oxygen: 2 x 15.994915 = 31.989830
Total Exact Mass: 146.118104 Da
An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the correct elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion and its subsequent fragmentation to produce product ions. The fragmentation pattern is characteristic of the molecule's structure. unito.it For protonated (S)-butyl 2-aminopropanoate, common fragmentation pathways for amino acid esters would be expected. nih.govnih.gov
A primary fragmentation would likely involve the neutral loss of butene (C₄H₈) via a McLafferty-type rearrangement, leading to a protonated alanine fragment. Another significant fragmentation pathway would be the loss of the butoxycarbonyl group. The study of fragmentation patterns of protonated α-amino acids has shown characteristic losses of water and carbon monoxide. nih.gov
A proposed fragmentation pathway for the protonated molecule is outlined in the following table:
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |
| 146.1181 | Loss of butene | 90.0555 | C₄H₈ |
| 146.1181 | Loss of butanol | 72.0449 | C₄H₁₀O |
| 146.1181 | Loss of formic acid butyl ester | 44.0497 | C₅H₁₀O₂ |
| 90.0555 | Loss of water | 72.0449 | H₂O |
| 72.0449 | Loss of carbon monoxide | 44.0497 | CO |
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These techniques are sensitive to the local chemical environment, making them useful for conformational analysis and studying intermolecular interactions, such as hydrogen bonding.
For this compound, the vibrational spectra would be characterized by bands corresponding to the various functional groups present. The ammonium group (NH₃⁺) would exhibit characteristic stretching and bending vibrations. The ester carbonyl group (C=O) stretching frequency is sensitive to its environment and can provide information about conformational isomers. rsc.org
In the solid state, the presence of the hydrochloride salt will lead to strong intermolecular hydrogen bonds between the ammonium group and the chloride ion, as well as between the ammonium group and the carbonyl oxygen of a neighboring molecule. These interactions would be reflected in the positions and breadths of the N-H and C=O stretching bands. For instance, IR and Raman spectra are available for the analogous L-alanine methyl ester hydrochloride. nih.govchemicalbook.com By comparison, similar characteristic bands would be expected for the butyl ester.
Key expected vibrational bands and their assignments are summarized below:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| N-H Stretch (NH₃⁺) | 3200-2800 | Broad due to hydrogen bonding. |
| C-H Stretch (alkyl) | 3000-2850 | Characteristic of the butyl and alanine methyl groups. |
| C=O Stretch (ester) | 1750-1730 | Position can be influenced by conformation and hydrogen bonding. |
| N-H Bend (NH₃⁺) | 1600-1500 | Asymmetric and symmetric bending modes. |
| C-O Stretch (ester) | 1300-1150 |
The analysis of low-frequency vibrations in the far-IR and Raman spectra could provide information on intermolecular vibrations and lattice modes in the solid state. nih.govresearchgate.net
X-ray Crystallography for Absolute Configuration Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. If a suitable single crystal of this compound can be obtained, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The crystal structure would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, particularly the hydrogen bonding network involving the ammonium group, the chloride ion, and the carbonyl oxygen. For example, the crystal structure of mono-β-alanine hydrochloride has been determined, showing a layered structure with extensive hydrogen bonding. semanticscholar.org A similar arrangement with detailed hydrogen bond geometries would be expected for this compound.
The determination of the absolute configuration as (S) would be achieved through the analysis of anomalous dispersion effects, typically by including a known chiral center or by using specific X-ray wavelengths.
Computational Chemistry and Molecular Modeling of S Butyl 2 Aminopropanoate Hydrochloride
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (S)-butyl 2-aminopropanoate hydrochloride, DFT studies would typically calculate properties such as optimized molecular geometry, total energy, and vibrational frequencies. This data provides insight into the molecule's stability and preferred three-dimensional structure. A comprehensive literature search did not yield any specific DFT studies performed on this compound, preventing the compilation of a data table for its ground state properties.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation.
A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By exploring the PES, researchers can identify the most stable conformations (local and global minima) and the energy barriers between them (saddle points). This information is vital for understanding the flexibility of this compound and how it might interact with other molecules. No studies detailing the PES of this specific compound could be located.
The presence of a solvent can significantly influence the conformational preferences of a molecule. Molecular dynamics simulations are often employed to study these effects by simulating the molecule's movement over time in a solvent environment. Such studies would reveal how the conformation of this compound might change in different solvents, which is critical for understanding its behavior in various chemical and biological systems. Unfortunately, no published research on the solvent effects on the conformation of this compound was found.
Modeling of Reaction Pathways and Transition States
Computational modeling can be used to elucidate the mechanisms of chemical reactions by identifying the transition states and calculating the activation energies. This is particularly useful for understanding the synthesis and degradation pathways of a compound. For this compound, this could involve modeling its formation or its hydrolysis. The absence of specific computational studies in this area means that no data on its reaction pathways or transition states can be presented.
Theoretical Investigation of Esterification Mechanisms
The synthesis of this compound typically involves the Fischer-Speier esterification of L-alanine with butanol in the presence of an acid catalyst, such as hydrogen chloride. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of such reactions. researchgate.net
Theoretical investigations on related systems, such as the esterification of carboxylic acids catalyzed by Brønsted or Lewis acids, reveal a multi-step process. acs.orgacs.org The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. acs.org
DFT calculations can map out the potential energy surface of this reaction pathway, identifying the transition states and intermediates. The activation energies for each step can be calculated, providing insights into the reaction kinetics and the rate-determining step. For instance, in a DFT study of a Fischer esterification catalyzed by a silica-propyl-SO3H catalyst, the transition states for the addition of the alcohol and the elimination of water were identified and their energy barriers calculated. researchgate.net
A hypothetical reaction coordinate diagram for the acid-catalyzed esterification of L-alanine with butanol, based on general principles of Fischer esterification, is presented below. The energies are illustrative and would require specific DFT calculations for (S)-butyl 2-aminopropanoate for precise values.
| Reaction Step | Description | Relative Energy (kcal/mol) |
| Reactants | L-alanine + Butanol + H+ | 0 |
| TS1 | Protonation of carbonyl oxygen | +5 |
| Intermediate 1 | Protonated L-alanine | -2 |
| TS2 | Nucleophilic attack by butanol | +15 |
| Intermediate 2 | Tetrahedral intermediate | +3 |
| TS3 | Proton transfer | +8 |
| Intermediate 3 | Protonated tetrahedral intermediate | -5 |
| TS4 | Elimination of water | +20 |
| Products | (S)-butyl 2-aminopropanoate + H2O + H+ | -10 |
This table is a generalized representation and the energy values are hypothetical.
Computational Studies of Enantioselective Processes
The stereochemistry of (S)-butyl 2-aminopropanoate is crucial for its applications. Computational methods are widely used to understand and predict the enantioselectivity of synthetic and resolution processes. researchgate.netwikipedia.org
Enantioselective Synthesis: In asymmetric synthesis, chiral catalysts are often employed to favor the formation of one enantiomer over the other. acs.org Molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to study the interactions between the reactants, the chiral catalyst, and the transition state. nih.gov These studies can reveal the origin of enantioselectivity by comparing the energies of the diastereomeric transition states leading to the (S) and (R) products. A lower activation energy for the transition state leading to the (S)-enantiomer would explain its preferential formation.
Enantioselective Resolution: Computational modeling can also be applied to chiral resolution processes, where a racemic mixture is separated into its constituent enantiomers. nih.govstrath.ac.uk For instance, in enzymatic resolution, molecular dynamics (MD) simulations can be used to model the binding of each enantiomer of a substrate to the active site of an enzyme. By calculating the binding free energies, it is possible to predict which enantiomer will be preferentially catalyzed.
A hypothetical computational study on the enzymatic resolution of a racemic alanine (B10760859) ester might yield the following binding energy data:
| Enantiomer | Binding Free Energy (kcal/mol) |
| (S)-alanine ester | -8.5 |
| (R)-alanine ester | -6.2 |
This data is illustrative and represents a typical outcome where the (S)-enantiomer binds more favorably to the enzyme.
Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, the hydrochloride salt of (S)-butyl 2-aminopropanoate exists as an ionic crystal lattice. The intermolecular interactions, particularly hydrogen bonds, play a dominant role in determining the crystal packing and, consequently, the physical properties of the compound.
While a crystal structure for this compound is not publicly available, the crystal structure of a close analog, L-alanine methyl ester hydrochloride monohydrate, provides significant insights. nih.gov In this structure, the protonated amino group (NH3+) acts as a hydrogen bond donor, while the chloride ion (Cl-) and the water molecule act as hydrogen bond acceptors. The carbonyl oxygen of the ester group is not involved in strong hydrogen bonding. nih.gov
The hydrogen bonding network in L-alanine methyl ester hydrochloride monohydrate is extensive, forming a two-dimensional network. nih.gov The ammonium (B1175870) group forms hydrogen bonds with two different chloride ions and the water molecule. The water molecule, in turn, donates two hydrogen bonds to chloride ions, linking one-dimensional chains into a two-dimensional layer. nih.gov
Quantum chemical calculations can be used to quantify the strength of these hydrogen bonds by analyzing parameters such as bond lengths, bond angles, and interaction energies. butlerov.com For example, a study on molecular alanine crystals identified different types of hydrogen bonds with varying electrostatic and covalent contributions to the interaction energy. butlerov.com
Below is a table summarizing the key hydrogen bond interactions observed in the crystal structure of L-alanine methyl ester hydrochloride monohydrate, which are expected to be similar for the butyl ester analog. nih.gov
| Donor | Acceptor | Distance (Å) |
| N1-H | Cl1 | 3.1665 |
| N1-H | Cl1 | 3.3007 |
| N1-H | O(water) | - |
| O(water)-H | Cl1 | - |
| O(water)-H | Cl1 | - |
Distances are from the crystallographic data of L-alanine methyl ester hydrochloride monohydrate. nih.gov
Prediction of Spectroscopic Properties from First Principles
Ab initio and DFT calculations are powerful methods for predicting the spectroscopic properties of molecules, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. umich.eduillinois.edumodgraph.co.ukcapes.gov.brumich.edunih.govnih.gov These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds.
Vibrational Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated by computing the second derivatives of the energy with respect to the atomic displacements. These calculations provide a theoretical infrared and Raman spectrum that can be compared with experimental data. For L-alanine, first-principles calculations have been successfully used to assign the vibrational modes in its terahertz absorption spectrum. nih.govresearchgate.net A DFT study of α-alanine also provided detailed analysis of its vibrational spectrum. researchgate.net
A table of selected calculated vibrational frequencies for a protonated alanine ester analog is provided below for illustration.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H stretch | 3250 |
| C-H stretch (alkyl) | 2980 |
| C=O stretch (ester) | 1745 |
| N-H bend | 1620 |
| C-O stretch (ester) | 1180 |
These frequencies are representative and would need to be calculated specifically for this compound.
NMR Spectroscopy: The NMR chemical shifts of a molecule can be predicted by calculating the magnetic shielding tensors of the nuclei. modgraph.co.uknih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have been shown to provide accurate predictions of proton and carbon chemical shifts. nih.gov A theoretical and experimental study on alanine and valine methyl esters demonstrated the utility of these calculations in conformational analysis. zendy.io
The following table presents hypothetical calculated ¹³C NMR chemical shifts for this compound, based on typical values for similar structures.
| Carbon Atom | Calculated Chemical Shift (ppm) |
| C=O (ester) | 172.5 |
| Cα (CH-NH3+) | 51.0 |
| O-CH2 (butyl) | 66.8 |
| CH2 (butyl) | 30.5 |
| CH2 (butyl) | 18.9 |
| CH3 (butyl) | 13.6 |
| Cβ (CH3) | 16.8 |
These chemical shifts are illustrative and would require specific calculations for the target molecule.
Emerging Research Avenues and Future Perspectives for S Butyl 2 Aminopropanoate Hydrochloride
Development of Novel Derivatization Chemistry for Advanced Applications
The inherent reactivity of the amino and carboxyl groups in (S)-butyl 2-aminopropanoate hydrochloride makes it a prime candidate for novel derivatization. Current research is focused on creating a new generation of derivatives with tailored properties for specialized applications. Key areas of exploration include the synthesis of N-acyl derivatives to introduce functionalities for applications in peptide synthesis and as chiral building blocks. Furthermore, the modification of the butyl ester group is being investigated to fine-tune the compound's physical and chemical properties, such as solubility and volatility, which is crucial for its application in various reaction media.
Exploration in Supramolecular Chemistry and Self-Assembly
The chiral nature and hydrogen bonding capabilities of this compound make it a compelling molecule for the field of supramolecular chemistry. Researchers are investigating its ability to form ordered, self-assembled structures. The primary amino group and the carbonyl group of the ester can participate in hydrogen bonding, leading to the formation of supramolecular polymers or gels. The chirality of the molecule can introduce a higher level of order, potentially leading to the formation of helical structures. These self-assembled materials are being explored for their potential in chiral recognition, enantioselective separations, and as scaffolds for catalysis.
Integration into Advanced Functional Materials
The integration of this compound into advanced functional materials is a promising area of research. Its chiral structure is being leveraged to create materials with unique optical and electronic properties. One area of focus is the development of chiral liquid crystals, where the molecule can act as a dopant to induce a helical twisting power. Additionally, its incorporation into polymer matrices is being studied to develop functional polymers for applications such as chiral stationary phases in chromatography and as components of biocompatible materials.
Application in Flow Chemistry and Microreactor Systems for Scalable Synthesis
The principles of green chemistry are driving the adoption of continuous flow manufacturing processes. uc.pt The synthesis and derivatization of this compound are being adapted for flow chemistry and microreactor systems. These systems offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and greater safety. uc.pt The use of flow chemistry can lead to higher yields and purities, as well as a reduction in waste. This approach is critical for the scalable and economically viable production of this compound and its derivatives for industrial applications.
Design and Synthesis of this compound-based Chiral Organocatalysts
There is a growing interest in the development of small organic molecules as catalysts for asymmetric synthesis. The chiral backbone of this compound makes it an attractive scaffold for the design of novel organocatalysts. nih.govsnnu.edu.cn By introducing specific functional groups capable of activating substrates through non-covalent interactions, such as hydrogen bonding, new catalysts can be designed. These catalysts are being investigated for their potential in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, offering a metal-free alternative to traditional catalysts.
Q & A
Q. What experimental controls are essential when studying the compound’s role in asymmetric catalysis?
- Methodological Answer : Include (1) racemic controls to confirm enantioselectivity, (2) solvent blanks to rule out background reactions, and (3) achiral catalyst analogs (e.g., tert-butyl esters) to isolate steric/electronic effects. Use kinetic isotopic experiments (D/H substitution) to probe mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
